

Application Note and Protocol: Synthesis of 1-(cyclopentylcarbonyl)indoline

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Compound of Interest

Compound Name: 1-(cyclopentylcarbonyl)indoline

Cat. No.: B5642618

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Abstract

This document provides a detailed protocol for the synthesis of **1-(cyclopentylcarbonyl)indoline**, a potential building block in medicinal chemistry and drug discovery. The synthesis is based on the N-acylation of indoline with cyclopentanecarbonyl chloride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization techniques. A summary of expected quantitative data is presented in a structured table, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

N-acylated indolines are important scaffolds in a variety of biologically active compounds. The indoline nucleus is a common feature in pharmaceuticals, and modification at the nitrogen atom allows for the exploration of structure-activity relationships (SAR). The introduction of a cyclopentylcarbonyl group can modulate the lipophilicity and conformational flexibility of the molecule, potentially influencing its biological target interactions. This protocol describes a straightforward and efficient method for the preparation of **1-(cyclopentylcarbonyl)indoline**. The traditional and reliable method of reacting an amine with an acyl chloride in the presence of a base is utilized for this synthesis.

Materials and Methods

Reagents and Solvents

- Indoline (C_8H_9N)
- Cyclopentanecarbonyl chloride (C_6H_9ClO)
- Triethylamine (TEA, $(C_2H_5)_3N$) or Pyridine (C_5H_5N)
- Dichloromethane (DCM, CH_2Cl_2) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel (for column chromatography)
- Ethyl acetate and Hexanes (for chromatography elution)

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and developing chamber
- Glass column for chromatography

- Standard laboratory glassware
- NMR spectrometer
- Mass spectrometer

Experimental Protocol

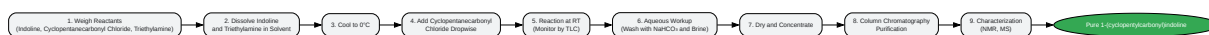
- **Reaction Setup:** To a clean, dry round-bottom flask containing a magnetic stir bar, add indoline (1.0 eq.). Dissolve the indoline in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
- **Addition of Base:** Add a tertiary amine base, such as triethylamine or pyridine (1.2 eq.), to the solution.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Addition of Acyl Chloride:** Slowly add cyclopentanecarbonyl chloride (1.1 eq.) dropwise to the stirred solution over a period of 15-20 minutes.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:**
 - Once the reaction is complete, quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**

- Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **1-(cyclopentylcarbonyl)indoline**.
- Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation

Parameter	Expected Value
Reactant Stoichiometry	
Indoline	1.0 eq.
Cyclopentanecarbonyl Chloride	1.1 eq.
Triethylamine	1.2 eq.
Reaction Conditions	
Solvent	Dichloromethane or Tetrahydrofuran
Temperature	0 °C to Room Temperature
Reaction Time	2-4 hours
Product Characteristics	
Appearance	Off-white to pale yellow solid or oil
Yield	85-95% (typical for this type of reaction)
Purity (by NMR)	>95%
Spectroscopic Data	
¹ H NMR (CDCl ₃ , 400 MHz)	Estimated shifts: δ 8.0-8.2 (m, 1H), 7.0-7.3 (m, 3H), 4.1-4.3 (t, 2H), 3.1-3.3 (t, 2H), 2.8-3.0 (m, 1H), 1.5-2.0 (m, 8H) ppm.
¹³ C NMR (CDCl ₃ , 100 MHz)	Estimated shifts: δ 174-176, 142-144, 130-132, 126-128, 124-126, 116-118, 50-52, 45-47, 30-32, 28-30, 25-27 ppm.
Mass Spectrum (ESI+)	m/z = 216.1383 [M+H] ⁺ (Calculated for C ₁₄ H ₁₈ NO ⁺)

Mandatory Visualization



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